4-(3-(Pyrrolidin-1-yl)propoxy)aniline
Overview
Description
4-(3-(Pyrrolidin-1-yl)propoxy)aniline is a chemical compound with the molecular formula C13H20N2O and a molecular weight of 220.31 g/mol It is characterized by the presence of a pyrrolidine ring attached to a propoxy group, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Pyrrolidin-1-yl)propoxy)aniline typically involves the reaction of 4-nitrophenol with 3-chloropropylpyrrolidine under basic conditions to form the intermediate 4-(3-(pyrrolidin-1-yl)propoxy)nitrobenzene. This intermediate is then reduced to the corresponding aniline derivative using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-(3-(Pyrrolidin-1-yl)propoxy)aniline can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group in the intermediate can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline nitrogen or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for reduction reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aniline group can yield nitroso or nitro derivatives, while reduction of the nitro group in the intermediate yields the corresponding aniline derivative .
Scientific Research Applications
4-(3-(Pyrrolidin-1-yl)propoxy)aniline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(3-(Pyrrolidin-1-yl)propoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and aniline moiety can interact with active sites of enzymes, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-(3-(Morpholin-4-yl)propoxy)aniline: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
4-(3-(Piperidin-1-yl)propoxy)aniline: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
4-(3-(Pyrrolidin-1-yl)propoxy)aniline is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. These properties can influence its reactivity and interaction with biological targets, making it distinct from similar compounds with different ring structures .
Properties
IUPAC Name |
4-(3-pyrrolidin-1-ylpropoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-12-4-6-13(7-5-12)16-11-3-10-15-8-1-2-9-15/h4-7H,1-3,8-11,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOVRSMFLFYABX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCOC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10513378 | |
Record name | 4-[3-(Pyrrolidin-1-yl)propoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10513378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343965-79-7 | |
Record name | 4-[3-(Pyrrolidin-1-yl)propoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10513378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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